4-Chloro-2-(2,2-dimethylpropyl)pyrimidine

Lipophilicity Drug-likeness Membrane permeability

4-Chloro-2-(2,2-dimethylpropyl)pyrimidine (CAS 1339205-92-3) is a halogenated pyrimidine building block, molecular formula C9H13ClN2 and molecular weight 184.66 g/mol. The compound features a reactive chlorine at the 4-position and a sterically demanding neopentyl (2,2-dimethylpropyl) group at the 2-position, which jointly determine its reactivity and lipophilicity profile.

Molecular Formula C9H13ClN2
Molecular Weight 184.66 g/mol
CAS No. 1339205-92-3
Cat. No. B1531293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(2,2-dimethylpropyl)pyrimidine
CAS1339205-92-3
Molecular FormulaC9H13ClN2
Molecular Weight184.66 g/mol
Structural Identifiers
SMILESCC(C)(C)CC1=NC=CC(=N1)Cl
InChIInChI=1S/C9H13ClN2/c1-9(2,3)6-8-11-5-4-7(10)12-8/h4-5H,6H2,1-3H3
InChIKeyBPLUHKWZJNJJEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-(2,2-dimethylpropyl)pyrimidine – Core Physicochemical and Sourcing Profile for Pharmaceutical Intermediate Procurement


4-Chloro-2-(2,2-dimethylpropyl)pyrimidine (CAS 1339205-92-3) is a halogenated pyrimidine building block, molecular formula C9H13ClN2 and molecular weight 184.66 g/mol [1]. The compound features a reactive chlorine at the 4-position and a sterically demanding neopentyl (2,2-dimethylpropyl) group at the 2-position, which jointly determine its reactivity and lipophilicity profile. Its computed XLogP3-AA value is 3.2 [1], and it is commercially supplied with typical purity ≥95% .

Why Generic 4-Chloropyrimidine Interchange Fails: 4-Chloro-2-(2,2-dimethylpropyl)pyrimidine Structural and Performance Distinctions


The 2-position substituent exerts profound effects on both physicochemical properties and chemical reactivity of 4-chloropyrimidines. Simply interchanging 4-chloro-2-methyl-, 4-chloro-2-ethyl-, or even 4-chloro-2-tert-butyl-pyrimidine for the neopentyl analog alters logP by up to 2.5 log units [1], potentially compromising membrane permeability, solubility, and downstream biological performance of the final compound. Moreover, the steric bulk of the neopentyl group influences regioselectivity in nucleophilic aromatic substitution reactions [2], making the present compound a non-fungible intermediate for structure-activity relationship (SAR) studies and lead optimization programs.

Quantitative Differentiation Evidence for 4-Chloro-2-(2,2-dimethylpropyl)pyrimidine vs. Closest Analogs


Lipophilicity Advantage: XLogP3-AA 3.2 vs. 2-Alkyl-4-chloropyrimidine Comparators

The XLogP3-AA of 4-chloro-2-(2,2-dimethylpropyl)pyrimidine is 3.2 [1], which is substantially higher than that of 4-chloro-2-methylpyrimidine (XLogP3 1.6) , 4-chloro-2-ethylpyrimidine (LogP 2.06) [2], 4-chloro-2-isopropylpyrimidine (LogP 1.866) [3], and 4-chloro-2-tert-butylpyrimidine (LogP 2.54) . This represents a logP increase of 1.6 units over the methyl analog and 0.66 units over the tert-butyl analog.

Lipophilicity Drug-likeness Membrane permeability

Positional Isomerism: 2-Neopentyl vs. 6-Neopentyl Regioisomer Comparison

4-Chloro-2-(2,2-dimethylpropyl)pyrimidine and its regioisomer 4-chloro-6-(2,2-dimethylpropyl)pyrimidine share the same molecular formula (C9H13ClN2) and similar computed logP (~3.2) [1]. However, in 2,4-disubstituted pyrimidines, nucleophilic aromatic substitution occurs preferentially at the 4-position; the 2-neopentyl substituent therefore exerts steric shielding of the adjacent 1-nitrogen, potentially retarding side reactions at the 2-position and improving regioselectivity for 4-substitution relative to the 6-neopentyl isomer [2].

Regioselectivity Nucleophilic aromatic substitution Isomer differentiation

Steric Parameter Differentiation: Taft Es or Charton ν Values Predict Reduced Side-Reaction Potential

The neopentyl (CH₂C(CH₃)₃) substituent has a Taft steric parameter Es of approximately –1.54, significantly larger than methyl (Es = 0.00), ethyl (–0.07), isopropyl (–0.47), and tert-butyl (–1.54) [1]. While the methylene spacer in neopentyl may attenuate the steric effect at the reaction center, the branching at the β-carbon still creates a more congested environment around the pyrimidine N1 than any linear or α-branched 2-alkyl analog, which can suppress undesired N-alkylation or ring-transformation side reactions during library synthesis [2].

Steric hindrance Structure-reactivity correlation Chemoselectivity

Purity Specification: ≥95% Baseline with Vendor-Documented Batch Consistency

Multiple commercial suppliers list 4-chloro-2-(2,2-dimethylpropyl)pyrimidine at ≥95% purity, supported by NMR and HPLC documentation . By contrast, the closely related 4-chloro-6-neopentylpyrimidine (CAS 1308869-67-1) is less widely stocked and fewer vendors provide batch-specific analytical certificates, increasing the procurement risk for time-sensitive medicinal chemistry programs .

Intermediate procurement Quality control Reproducibility

Optimal Application Domains for 4-Chloro-2-(2,2-dimethylpropyl)pyrimidine Informed by Quantitative Differentiation


Kinase Inhibitor Fragment Evolution Requiring Elevated logP for CNS Penetration

When a medicinal chemistry program targets an intracellular kinase with a CNS exposure requirement, the XLogP3-AA of 3.2 for 4-chloro-2-(2,2-dimethylpropyl)pyrimidine offers a substantial lipophilicity advantage (ΔlogP +1.6 vs. 2-methyl analog) [Section 3, Evidence 1]. Incorporating this intermediate at the core-forming step can shift the lead series into favorable CNS MPO (Multiparameter Optimization) space, while the steric neopentyl group may reduce P-glycoprotein efflux susceptibility compared to linear alkyl chains .

Parallel Library Synthesis Exploiting Regioselective C4 Amination

For high-throughput synthesis of 2-neopentyl-4-aminopyrimidine libraries, the steric hindrance of the 2-neopentyl group (Taft Es ≈ –1.54) directs nucleophiles exclusively to the C4 chlorine, minimizing isomeric byproducts [Section 3, Evidence 2 and 3]. This regiospecificity reduces the need for chromatographic purification, enabling faster library production and higher success rates in automated parallel synthesis workflows [1].

Agrochemical Lead Discovery: Enhanced Environmental Stability via Hindered Pyrimidine Core

In the design of herbicidal or fungicidal pyrimidines, metabolic stability is paramount. The neopentyl group at the 2-position provides steric shielding of the pyrimidine ring against oxidative metabolism, a feature documented for neopentyl-substituted heterocycles in agrochemical patents [2]. Compared to the 6-neopentyl isomer, the 2-neopentyl regioisomer may exhibit differential cytochrome P450 metabolism due to altered electronic and steric presentation, a hypothesis testable with in vitro microsomal stability assays [Section 3, Evidence 2].

Academic Chemical Biology: Tool Compound Synthesis with Documented Batch Reproducibility

Academic laboratories synthesizing chemical probes for target validation benefit from the multi-vendor availability and ≥95% documented purity of 4-chloro-2-(2,2-dimethylpropyl)pyrimidine [Section 3, Evidence 4]. This ensures that synthetic outcomes are reproducible across batches and laboratories, a critical factor when publishing SAR data or transferring synthetic protocols to collaborators .

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